2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione
Description
2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is a hybrid molecule combining the indane-1,3-dione core with a benzimidazole substituent. Indane-1,3-dione derivatives are renowned for their versatility in medicinal chemistry and organic electronics due to their strong electron-accepting properties and active methylene group, which facilitates functionalization via Knoevenagel condensations or nucleophilic additions . This compound’s structure likely enhances both electronic properties (e.g., charge transfer efficiency) and biological interactions compared to simpler indane-1,3-dione derivatives.
Properties
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-9-7-13-14(8-10(9)2)20-18(19-13)15-16(21)11-5-3-4-6-12(11)17(15)22/h3-8,21H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROAWJQHPHYILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=C(C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indane-1,3-dione core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzimidazole moiety is then introduced through a condensation reaction with suitable diamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents used in the reactions would be selected to ensure efficient conversion and minimal by-products. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. It can also interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Analogues:
2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16)
- Substituent : Aryl-linked imidazole group.
- Synthesis : Condensation of ethylenediamine with precursor 9 in dioxane (95% yield).
- Key Features : Two carbonyl IR peaks (1781 and 1704 cm⁻¹), high thermal stability (m.p. 215–217°C).
2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a) Substituent: Phenyl hydrazone group. Synthesis: Reflux with phenyl hydrazine hydrochloride in ethanol (49% yield). Key Features: NH stretch at 3355 cm⁻¹, lower melting point (185–187°C) due to reduced crystallinity.
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione
- Substituent : Methylsulfanyl group.
- Activity : Potent anticoagulant (prothrombin time comparable to anisindione).
Target Compound Insights:
- Synthetic Pathway : Likely involves condensation of 5,6-dimethylbenzimidazole with indane-1,3-dione, analogous to imidazole derivatization in Compound 14.
- Expected Physicochemical Properties :
- IR Peaks : ~1780–1700 cm⁻¹ (C=O stretching of indane-dione).
- Melting Point : Higher than 17a (due to rigid benzimidazole) but lower than 16 (bulky substituents may reduce packing efficiency).
Spectroscopic and Thermal Properties
Table 1: Comparative Physicochemical Data
Anticoagulant Activity:
- 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione exhibits anticoagulant activity via prothrombin time prolongation, rivaling the drug anisindione .
- Target Compound Potential: The benzimidazole group may enhance binding to serine proteases (e.g., thrombin), though steric bulk could reduce bioavailability compared to smaller substituents.
Antimicrobial Activity:
Biological Activity
2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C18H14N2O2
- Molecular Weight : 290.32 g/mol
- CAS Number : 63985-83-1
The compound exhibits a variety of biological activities primarily through its interaction with specific enzymes and receptors. Research indicates that its benzimidazole structure contributes to its ability to inhibit key enzymes involved in neurodegenerative diseases.
1. Acetylcholinesterase (AChE) Inhibition
Recent studies have demonstrated that derivatives of benzimidazole, including this compound, show significant inhibitory effects on AChE. This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a common strategy in treating Alzheimer's disease.
2. Butyrylcholinesterase (BuChE) Inhibition
Similar to AChE inhibition, the compound also inhibits BuChE, an enzyme associated with cholinergic dysfunction in neurodegenerative conditions.
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Variations in substituents on the benzimidazole ring significantly affect the inhibitory potency against AChE and BuChE.
Key Findings:
- Substituents at specific positions enhance binding affinity.
- Electron-withdrawing groups increase inhibitory activity.
Case Studies
In a comparative study involving multiple benzimidazole derivatives, it was found that those with specific structural modifications exhibited enhanced activity against cholinesterases:
- Compound Analysis :
- Compounds with nitro groups at certain positions showed increased potency.
- Molecular docking studies confirmed strong binding interactions with enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
